
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research for its potential application in various fields. This compound is also known as TDBA and is a tertiary amine that has a bulky tert-butyl group and a 2,3-dimethoxybenzyl group attached to the nitrogen atom. In
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is not fully understood. However, it is believed that TDBA exerts its antitumor activity through the induction of apoptosis, a process of programmed cell death. TDBA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine has been shown to exhibit potent antitumor activity in various cancer cell lines. TDBA has also been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. In addition, TDBA has been shown to be an effective catalyst for various reactions and a building block for the synthesis of novel materials.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine is its relatively simple synthesis method, which yields high purity TDBA. TDBA also exhibits potent antitumor activity and inhibits the activity of acetylcholinesterase, making it a potential therapeutic agent for cancer and Alzheimer's disease, respectively. However, one of the limitations of TDBA is its limited solubility in water, which may affect its bioavailability and limit its application in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine. One of the future directions is the development of TDBA as a therapeutic agent for cancer and Alzheimer's disease. Further studies are needed to investigate the mechanism of action of TDBA and its potential side effects. Another future direction is the exploration of TDBA as a catalyst for various reactions and a building block for the synthesis of novel materials. Further studies are needed to optimize the reaction conditions and explore the scope of TDBA-catalyzed reactions.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine involves the reaction of tert-butylamine with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloride group by the amine group, resulting in the formation of TDBA. This method is relatively simple and yields high purity TDBA.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine has been extensively studied for its potential application in various fields such as medicinal chemistry, catalysis, and material science. In medicinal chemistry, TDBA has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. TDBA has also been investigated for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
In catalysis, TDBA has been shown to be an effective catalyst for various reactions such as the Mannich reaction, Friedel-Crafts reaction, and Michael addition. TDBA has also been investigated for its potential application in material science as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-7-6-8-11(15-4)12(10)16-5/h6-8,14H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTHBFTWEYAKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-(2,3-dimethoxybenzyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(2-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)
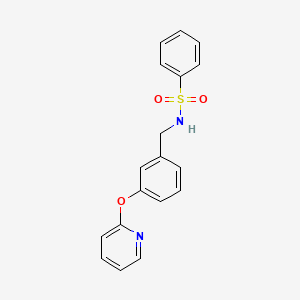
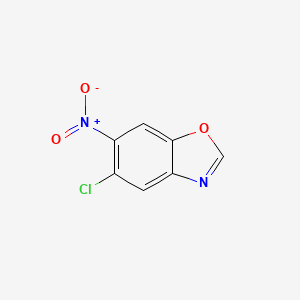
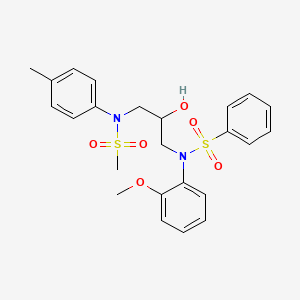
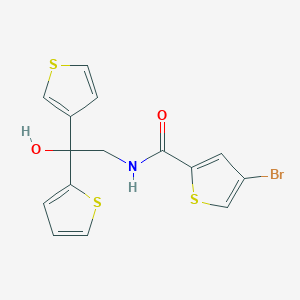
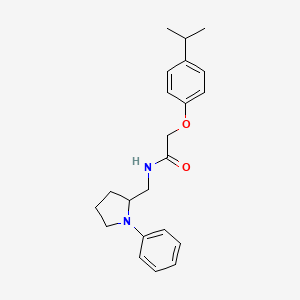

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2994184.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2994186.png)